molecular formula C8H13ClN2O B6220571 cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride CAS No. 2758006-53-8

cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride

Cat. No.: B6220571
CAS No.: 2758006-53-8
M. Wt: 188.7
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Description

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride is a chemical compound that features a cyclobutyl group attached to an imidazole ring, with a methanol group and a hydrochloride salt

Properties

CAS No.

2758006-53-8

Molecular Formula

C8H13ClN2O

Molecular Weight

188.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride typically involves the cyclization of amido-nitriles to form substituted imidazoles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(1H-imidazol-2-yl)ketone, while reduction could produce cyclobutyl(1H-imidazol-2-yl)methanol.

Mechanism of Action

The mechanism of action of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(1H-imidazol-2-yl)ketone
  • Cyclobutyl(1H-imidazol-2-yl)amine
  • Cyclobutyl(1H-imidazol-2-yl)methanol

Uniqueness

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclobutyl group and the hydrochloride salt enhances its solubility and reactivity compared to similar compounds .

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